

A Technical Guide to Isoquinoline-5-boronic acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Isoquinoline-5-boronic acid*

Cat. No.: B1330735

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isoquinoline-5-boronic acid**, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

Isoquinoline-5-boronic acid, with the CAS number 371766-08-4, is a heterocyclic organic compound containing an isoquinoline ring substituted with a boronic acid group.^{[1][2]} This structure makes it an invaluable reagent in palladium-catalyzed cross-coupling reactions.

Physicochemical Data

The key quantitative data for **Isoquinoline-5-boronic acid** are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source
CAS Number	371766-08-4	[1] [2]
Molecular Formula	C ₉ H ₈ BNO ₂	[1]
Molecular Weight	172.98 g/mol	[3]
IUPAC Name	(isoquinolin-5-yl)boronic acid	[1] [3]
Appearance	White to cream or pale brown powder/crystalline powder	[1]
Assay	≥96.0% (Aqueous acid-base Titration)	[1]
SMILES	B(C1=C2C=CN=CC2=CC=C1)(O)O	[1] [3]
InChI Key	XKEYHBLSCGBBGU-UHFFFAOYSA-N	[1]

Applications in Research and Drug Development

The primary application of **Isoquinoline-5-boronic acid** is as a reactant in the Suzuki-Miyaura cross-coupling reaction.[\[4\]](#)[\[5\]](#) This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl structures.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[\[4\]](#) Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including:

- Anticancer
- Antiviral
- Antimicrobial
- Anti-inflammatory

- Antihypertensive

By using **Isoquinoline-5-boronic acid** in Suzuki-Miyaura coupling, researchers can readily introduce the isoquinoline moiety into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of **Isoquinoline-5-boronic acid** with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Materials and Reagents

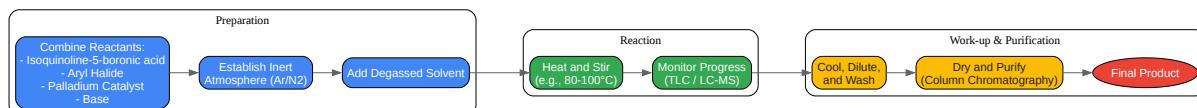
- **Isoquinoline-5-boronic acid** (1.0 equivalent)
- Aryl halide (e.g., Aryl bromide or iodide, 1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (e.g., round-bottom flask, condenser)

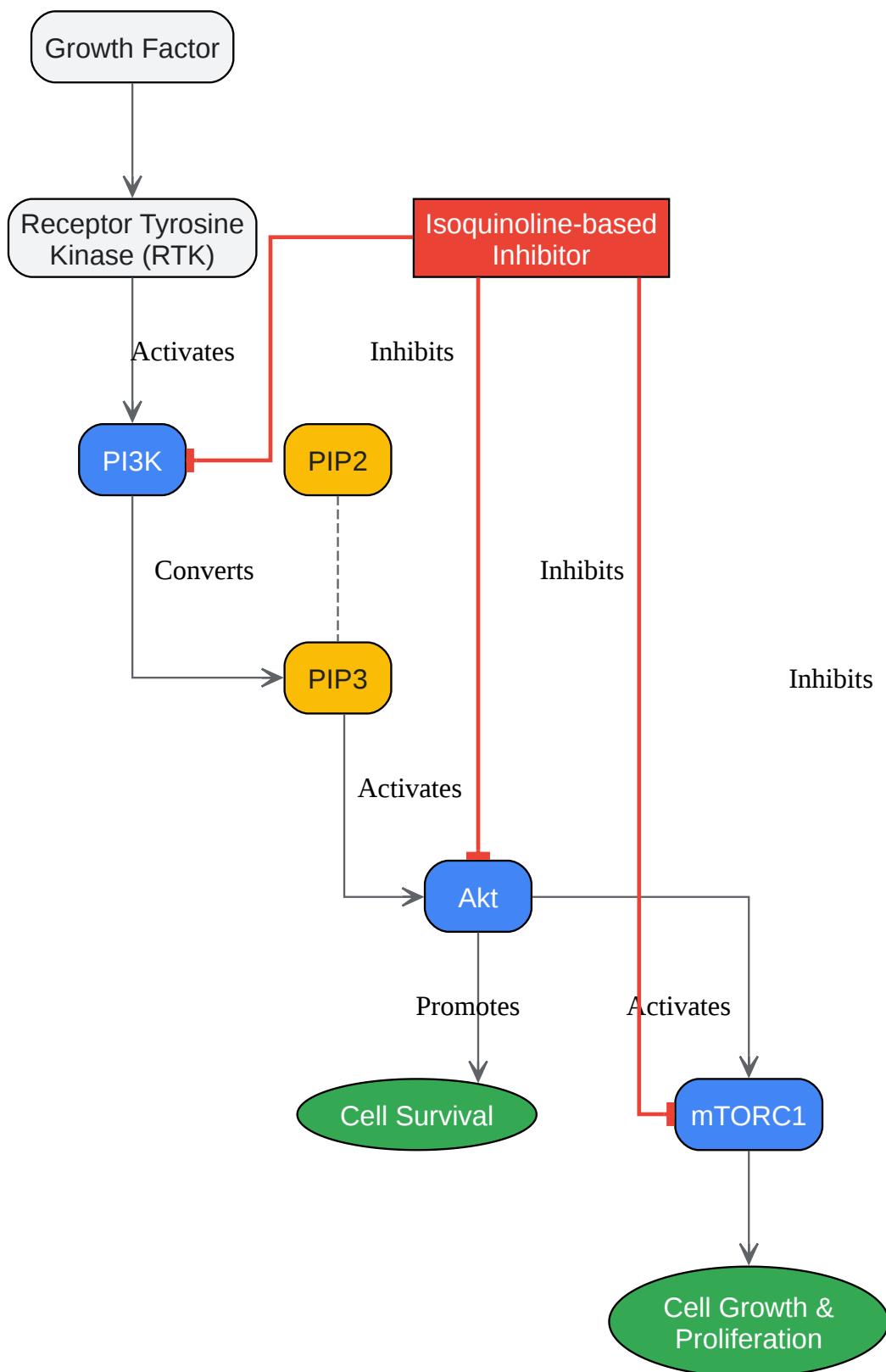
General Procedure

- Reaction Setup: To a flame-dried round-bottom flask, add **Isoquinoline-5-boronic acid** (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

- Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram



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